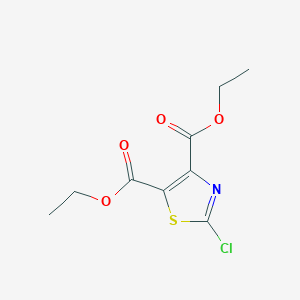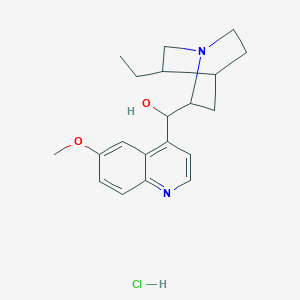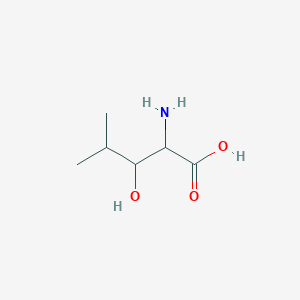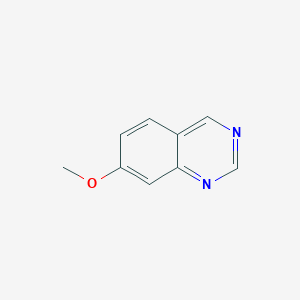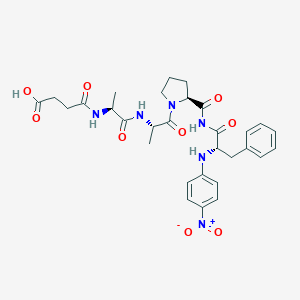
N-Succinyl-Ala-Ala-Pro-Phe-pNA
Vue d'ensemble
Description
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide is a synthetic peptide substrate widely used in biochemical research. It is known for its role as a colorimetric substrate for various proteases, including chymotrypsin, human leukocyte cathepsin G, and peptidyl prolyl isomerase . The compound’s structure allows it to be cleaved by these enzymes, releasing p-nitroaniline, which can be quantitatively measured due to its yellow color under alkaline conditions .
Applications De Recherche Scientifique
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide is extensively used in scientific research due to its role as a substrate for various proteases. Some of its applications include:
Enzyme Activity Assays: It is used to determine the activity of proteases such as chymotrypsin, cathepsin G, and neutrophil elastase.
Drug Screening: The compound is employed in high-throughput screening assays to identify potential inhibitors of proteases.
Biochemical Studies: It serves as a model substrate to study the kinetics and mechanisms of protease-catalyzed reactions.
Medical Research: N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide is used in assays to investigate the role of proteases in various diseases, including cancer and inflammatory conditions.
Mécanisme D'action
Target of Action
N-Succinyl-Ala-Ala-Pro-Phe-pNA, also known as N-succinyl-ala-ala-pro-phe-p-nitroanilide or N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide, is a synthetic peptide that primarily targets proteases . These proteases include chymotrypsin, trypsin, plasmin, and human leukocyte cathepsin G . Proteases are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. They play a crucial role in numerous biological processes, including digestion, immune response, cell cycle progression, and apoptosis .
Mode of Action
This compound acts as a substrate for the aforementioned proteases . It binds to the active sites of these enzymes, inhibiting their activity . The compound’s interaction with its targets results in the enzymatic cleavage of the 4-nitroanilide moiety, yielding 4-nitroaniline . This reaction is often used in enzyme assays to determine protease activity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is proteolysis, specifically the breakdown of proteins by proteases . By acting as a substrate for these enzymes, the compound can influence various downstream effects related to the functions of proteases. These may include the regulation of digestion, immune response, and cell cycle progression .
Pharmacokinetics
It is known that the compound is soluble in n,n-dimethylformamide (dmf) and distilled water This solubility suggests that the compound could be readily absorbed and distributed in biological systems
Result of Action
The primary result of this compound’s action is the inhibition of protease activity . This inhibition can be measured using enzyme assays, which detect the production of 4-nitroaniline following the enzymatic cleavage of the compound . The compound’s action can therefore influence various molecular and cellular processes regulated by proteases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the pH and temperature of its environment . Additionally, the compound’s stability and efficacy may be influenced by storage conditions. It has been reported that the compound has a shelf life of 3 years when stored desiccated at −20°C .
Analyse Biochimique
Biochemical Properties
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide interacts with various enzymes and proteins. It serves as a substrate for alpha-chymotrypsin, fungal chymotrypsin-like serine protease, human leukocyte cathepsin G, subtilisin BPN’ and its variants, and protease Q . The nature of these interactions involves the enzymatic cleavage of the substrate, leading to the release of 4-nitroaniline, which can be monitored colorimetrically .
Molecular Mechanism
The molecular mechanism of action of N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide involves its interaction with enzymes at the molecular level. It is readily cleaved by chymotrypsin . The remaining cis form can be enzymatically converted to the trans form by peptidyl prolyl cis-trans isomerase .
Temporal Effects in Laboratory Settings
In laboratory settings, N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide has been observed to have a shelf life of 3 years when stored desiccated at −0 °C . In a 0.2 M Tris-HCl buffer, pH 8.0, a 1 mM solution of the substrate spontaneously hydrolyzes at a rate of about 0.1% per day at 4 °C .
Metabolic Pathways
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide is involved in the metabolic pathways of several enzymes, including chymotrypsin, human leukocyte cathepsin G, and peptidyl prolyl isomerase
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) .
After the peptide chain is assembled, the N-terminal is succinylated using succinic anhydride in the presence of a base like pyridine. The final step involves the attachment of the p-nitroaniline group, which is achieved through a reaction with p-nitroaniline and a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) .
Industrial Production Methods
Industrial production of N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Des Réactions Chimiques
Types of Reactions
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteases. These reactions result in the cleavage of the peptide bond, releasing p-nitroaniline .
Common Reagents and Conditions
The hydrolysis reactions are typically carried out in buffered aqueous solutions at physiological pH (around 7.4). Common reagents include various proteases such as chymotrypsin, cathepsin G, and subtilisin . The reactions are often monitored spectrophotometrically by measuring the absorbance of p-nitroaniline at 405-410 nm .
Major Products
The major product formed from the hydrolysis of N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide is p-nitroaniline, which is a yellow compound under alkaline conditions .
Comparaison Avec Des Composés Similaires
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide is unique due to its specific sequence and the presence of the p-nitroaniline group, which allows for colorimetric detection. Similar compounds include:
N-succinyl-ala-ala-ala-p-nitroanilide: Another peptide substrate with a similar structure but different amino acid sequence.
N-succinyl-ala-ala-pro-leu-p-nitroanilide: A variant with leucine instead of phenylalanine, used for different protease specificity.
N-succinyl-ala-ala-pro-phe-4-methylcoumarin: A fluorogenic substrate used for more sensitive detection of protease activity.
These compounds share similar applications but differ in their specificity and detection methods, highlighting the versatility of N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide in biochemical research.
Propriétés
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N6O9/c1-18(31-25(37)14-15-26(38)39)27(40)32-19(2)30(43)35-16-6-9-24(35)29(42)34-23(17-20-7-4-3-5-8-20)28(41)33-21-10-12-22(13-11-21)36(44)45/h3-5,7-8,10-13,18-19,23-24H,6,9,14-17H2,1-2H3,(H,31,37)(H,32,40)(H,33,41)(H,34,42)(H,38,39)/t18-,19-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDMKWNDBAVNQZ-WJNSRDFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: SAAPFpNA acts as a substrate for these enzymes, mimicking the structure of their natural protein targets. The enzyme's active site recognizes and binds to the peptide sequence (Ala-Ala-Pro-Phe). Chymotrypsin then cleaves the peptide bond between phenylalanine and p-nitroaniline. []
A: The cleavage of SAAPFpNA by chymotrypsin releases p-nitroaniline. This product absorbs light at 405 nm, providing a quantifiable signal directly proportional to the enzyme's activity. []
ANone: The molecular formula for SAAPFpNA is C22H28N6O8. It has a molecular weight of 504.5 g/mol.
ANone: While specific spectroscopic data might vary depending on the solvent and conditions, characteristic peaks in UV-Vis spectroscopy are observed due to the p-nitroaniline moiety, particularly after enzymatic cleavage.
ANone: The research provided primarily focuses on SAAPFpNA's use as an enzymatic substrate. For applications involving specific materials, further investigations might be required.
A: The reaction follows a typical serine protease mechanism, involving a catalytic triad (Ser-His-Asp) at the enzyme's active site. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the peptide bond in SAAPFpNA. This leads to the formation of a covalent enzyme-substrate intermediate, which is subsequently hydrolyzed, releasing p-nitroaniline. []
A: While SAAPFpNA is a widely used substrate for chymotrypsin-like enzymes, variations in catalytic efficiencies (kcat/Km) have been observed for different enzymes. [, , , , ] For instance, human chymotrypsin exhibits a higher catalytic efficiency compared to the estrogen receptor binding cyclophilin (ERBC). [, ]
ANone: SAAPFpNA is extensively used for:
- Enzyme activity assays: Quantifying the activity of chymotrypsin-like proteases from various sources, including bacteria, fungi, and mammals. [, , , , , , , , , , , , , ]
- Enzyme kinetics studies: Determining kinetic parameters such as Km, kcat, and Vmax to understand enzyme-substrate interactions and the effects of inhibitors. [, , , , , ]
- Screening for protease inhibitors: Identifying potential drug candidates that inhibit the activity of specific proteases implicated in diseases. [, , , ]
- Investigating biological processes: Studying processes involving chymotrypsin-like proteases, such as digestion, blood coagulation, and immune responses. [, , , , ]
ANone: Yes, QSAR models could potentially be developed by analyzing the relationship between the structure of SAAPFpNA analogs and their kinetic parameters (Km, kcat/Km) with different proteases. This could aid in designing more potent and selective protease inhibitors.
A: While the provided research does not directly address SAAPFpNA analogs, it's known that modifications in the peptide sequence or the p-nitroanilide moiety can significantly influence substrate recognition, binding affinity, and ultimately, the enzyme's catalytic efficiency. For example, replacing phenylalanine with leucine in the peptide sequence can impact substrate specificity for certain elastase enzymes. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


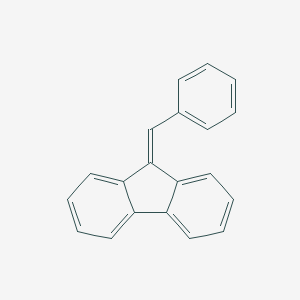

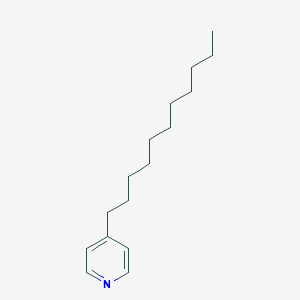
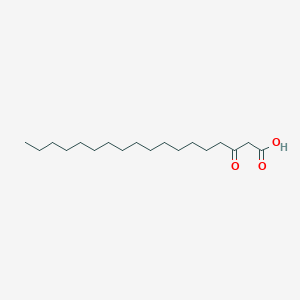
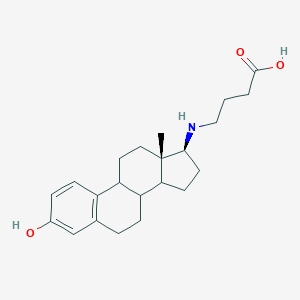
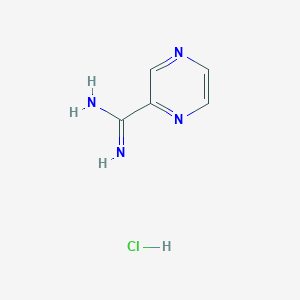

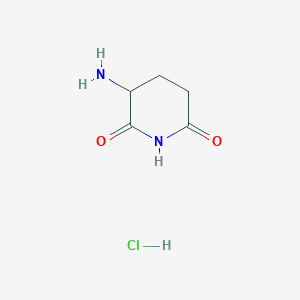
![Bicyclo[2.2.1]heptan-2-ol](/img/structure/B158893.png)

